molecular formula C14H22O B075145 3,5-Di-tert-butylphenol CAS No. 1138-52-9

3,5-Di-tert-butylphenol

Cat. No. B075145
CAS RN: 1138-52-9
M. Wt: 206.32 g/mol
InChI Key: ZDWSNKPLZUXBPE-UHFFFAOYSA-N
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Description

3,5-Di-tert-butylphenol is a chemical compound that has been extensively studied due to its interesting chemical and physical properties. It is often used in various chemical reactions and as a precursor in the synthesis of other complex molecules.

Synthesis Analysis

  • The synthesis of 3,5-Di-tert-butylphenol involves several chemical reactions. For instance, 3,5-di-tert-butylcatechol reacts with aqueous ammonia to form 2-amino-4,6-di-tert-butylphenol, which is then oxidized to form corresponding iminosemiquinone or iminobenzoquinone in the presence of dioxygen (Speier et al., 1996).

Molecular Structure Analysis

  • The molecular structure of 3,5-Di-tert-butylphenol derivatives, like tris(3,5-di-tert-butylcatecholato)technetium(VI), has been analyzed using crystallography, revealing a unique example of Tc(VI) with characteristic C-O bond lengths typical of catecholate ligands (Delearie et al., 1989).

Chemical Reactions and Properties

  • 3,5-Di-tert-butylphenol undergoes various chemical reactions, forming different compounds under specific conditions. For example, its reaction with secondary amines leads to new N,N-disubstituted o-aminophenols (Cherkasov et al., 2011).

Physical Properties Analysis

  • The physical properties of 3,5-Di-tert-butylphenol derivatives have been characterized in various studies. The synthesis and structural studies of N-(p-toluenesulfonyl)-amino acid 3,5-di-tert-butyl-2-phenolamides, for instance, provide insights into the effects of tert-butyl substituents on hydrogen bonds and the conformation of these amides (Tlahuextl et al., 2004).

Scientific Research Applications

  • Copper Complex Formation and Radical Reactions : Speier et al. (1996) investigated the reactions of 3,5-di-tert-butylcatechol with ammonia and copper, leading to the formation of copper complexes with unique magnetic properties (Speier, Csihony, Whalen, & Pierpont, 1996).

  • Toxicity of Organotin Compounds : A study by Dodokhova et al. (2021) assessed the acute oral toxicity of organotin compounds containing a 2,6-di-tert-butylphenol fragment, exploring their potential as anticancer drugs (Dodokhova, Safronenko, Kotieva, Komarova, Trepel, Alkhuseyn-Kulyaginova, Shpakovskiy, & Milaeva, 2021).

  • Chlorination and Crystal Structure Analysis : Hillera et al. (1986) conducted a study on the chlorination of 3,5-di-tert-butylphenol, revealing the structure of its keto tautomer (Hillera, Hörner, Rieker, & Streich, 1986).

  • Synthesis and Antioxidant Activity of Oxadiazoles : Shakir, Ariffin, and Abdulla (2014) synthesized new oxadiazoles bearing 2,6-di-tert-butylphenol moieties, testing their antioxidant properties (Shakir, Ariffin, & Abdulla, 2014).

  • Thermochemical Studies of Catechols : Verevkin and Schick (2000) explored the thermochemical properties of tert-alkyl-substituted catechols, including 3,5-di-tert-butylcatechol (Verevkin & Schick, 2000).

  • Bond Dissociation Enthalpies in Polyphenols : Lucarini, Mugnaini, and Pedulli (2002) measured the bond dissociation energies of 3,5-di-tert-butylcatechol and other polyphenols, providing insights into their antioxidant activity (Lucarini, Mugnaini, & Pedulli, 2002).

  • Electrochemical Reactivity with Superoxide Anion Radical : Zabik et al. (2019) evaluated the reactivities of various phenols, including 2,6-di-tert-butylphenol, with superoxide anion radicals using electrochemical methods (Zabik, Anwar, Ziu, & Martic-Milne, 2019).

  • Selective Electrochemical Oxidation of Phenols : Zabik et al. (2016) studied the electrochemical oxidation of tert-butylated phenols in aprotic environments, observing differences in oxidation behavior among phenol analogs (Zabik, Virca, McCormick, & Martic-Milne, 2016).

  • Chromatography of Lipids with Antioxidants : Wren and Szczepanowksa (1964) reported the use of 4-methyl-2,6-di-tert.-butylphenol as an antioxidant in lipid chromatography (Wren & Szczepanowksa, 1964).

Safety And Hazards

3,5-Di-tert-butylphenol can cause skin and eye irritation. It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

3,5-Di-tert-butylphenol has been used as a model substrate for biomimetic aerobic copper catalysis . It has also shown anti-biofilm and antifungal activities, damaging the cell membrane of Candida cells and inducing the accumulation of reactive oxygen species (ROS) . These properties suggest potential future directions in both chemical synthesis and biomedical applications.

properties

IUPAC Name

3,5-ditert-butylphenol
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InChI

InChI=1S/C14H22O/c1-13(2,3)10-7-11(14(4,5)6)9-12(15)8-10/h7-9,15H,1-6H3
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InChI Key

ZDWSNKPLZUXBPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)O)C(C)(C)C
Source PubChem
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Molecular Formula

C14H22O
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DSSTOX Substance ID

DTXSID3061558
Record name 3,5-Di-tert-butylphenol
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Molecular Weight

206.32 g/mol
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Physical Description

Solid; [Matrix Scientific MSDS]
Record name 3,5-Di-tert-butylphenol
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Product Name

3,5-Di-tert-butylphenol

CAS RN

1138-52-9
Record name 3,5-Di-tert-butylphenol
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Record name 3,5-Di-tert-butylphenol
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Record name Phenol, 3,5-bis(1,1-dimethylethyl)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
582
Citations
K Vijayakumar, S MuhilVannan - World Journal of Microbiology and …, 2021 - Springer
Streptococcus mutans is a common pathogen present in the oral cavity and it causes dental caries for all aged groups of people, in particular, children. S. mutans have several virulence …
Number of citations: 0 link.springer.com
J Rathna, D Bakkiyaraj, SK Pandian - Biofouling, 2016 - Taylor & Francis
The methanolic extract (PFME) of Pleurotus florida was assessed for anti-biofilm activity against Candida species. 3,5-Di-tert-butylphenol (3,5-DTB) was identified as the major …
Number of citations: 0 www.tandfonline.com
DHR Barton, DMX Donnelly, PJ Guiry… - Journal of the Chemical …, 1994 - pubs.rsc.org
The reaction of aryllead(IV) triacetates with 3,5-di-tert-butylphenol 1 has been shown to yield very hindered 2-aryl-3,5-di-tert-butylphenols and 2,6-diaryl-3,5-di-tert-butylphenols such as …
Number of citations: 0 pubs.rsc.org
JW Elder, RP Mariella - Canadian Journal of Chemistry, 1963 - cdnsciencepub.com
3,5-Di-tert-butylphenol (I) was synthesized by two independent routes. It was possible to isolate a mononitro and a dinitro product. It was not possible to isolate a trinitrated product (3,5-…
Number of citations: 0 cdnsciencepub.com
MAVR da Silva, MAR Matos, MS Miranda… - Structural Chemistry, 2001 - Springer
The standard (p o = 0.1 MPa) enthalpies of formation of 2,6-di-tert-butyl-4-methylphenol and 3,5-di-tert-butylphenol in the gaseous phase, −315.5 ± 4.4 kJ mol −1 and −312.7 ± 4.6 kJ …
Number of citations: 0 link.springer.com
O Kwon, KVN Esguerra, M Glazerman, L Petitjean… - Synlett, 2017 - thieme-connect.com
We develop 3,5-di-tertbutylphenol as a strategic substrate for the evaluation of biomimetic Cu 2 –O 2 complexes intended to mimic the activity of tyrosinase. We describe a practical and …
Number of citations: 0 www.thieme-connect.com
AO Gurol, V Kasim, F Suzergoz - Current Science, 2017 - JSTOR
The determination of antiproliferative properties of compounds on tumour cells is important for assessment of their efficacy in cancer treatment. CFSE-labelled K562 cells were …
Number of citations: 0 www.jstor.org
S Nemoto, M Omura, S Takatsuki, K Sasaki… - … zasshi. Journal of the …, 2001 - europepmc.org
An analytical method has been developed for the determination of 2, 4, 6-tri-tert-butylphenol (TTBP) in foods. TTBP was determined by GC/MS (SIM) after extraction from food samples …
Number of citations: 0 europepmc.org
NS Allen, M Edge, A Rahman, W Chen, M Shah… - … degradation and stability, 1994 - Elsevier
Two novel naphthyl ester derivatives have been synthesised and characterised based on a 2-hydroxybenzophenone and a 3,5-di-tert-butylphenol. Thermal and photochemical ageing …
Number of citations: 0 www.sciencedirect.com
ST Arm, GJ Lumetta, TG Levitskaia - Solvent Extraction and Ion …, 2007 - Taylor & Francis
A conceptual counter‐current process flowsheet was developed for sodium hydroxide recovery from alkaline solutions via pseudohydroxide extraction (PHE). PHE relies on a simple …
Number of citations: 0 www.tandfonline.com

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